Defined Optical Purity: A Critical Quality Attribute for Stereochemical Fidelity
The specific optical rotation of Boc-D-Met-OH is a direct measure of its enantiomeric purity. The compound exhibits a positive optical rotation of +18.5° to +25.0° (c=1, MeOH) depending on the manufacturer's specification and measurement conditions . This value is in stark contrast to its enantiomer, Boc-L-Met-OH, which demonstrates a negative optical rotation (reported as -24.7° to -22.9° (c=2, 6N HCl) for the unprotected L-Met analog, or opposite sign for Boc-L-Met-OH) . This differential sign and magnitude provide a verifiable, quantitative metric for confirming the stereochemical identity of the starting material, ensuring the correct D-configuration is introduced into the peptide chain.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +18.5° to +25.0° (c=1, MeOH) |
| Comparator Or Baseline | Boc-L-Met-OH (CAS 2488-15-5) / L-Met (CAS 63-68-3) |
| Quantified Difference | Opposite sign (positive vs. negative); absolute value differs by ~4-6 degrees under comparable conditions. |
| Conditions | c=1.0-1.3 g/100 mL in methanol at 20-25°C; comparator values are for L-Met under acidic conditions due to solubility differences. |
Why This Matters
This quantitative optical specification allows procurement teams to reject batches with incorrect or racemic stereochemistry, directly mitigating the risk of synthesizing the wrong diastereomer and avoiding costly downstream failures.
